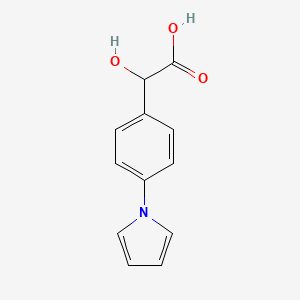
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid is an organic compound that features a pyrrole ring attached to a phenylglycolic acid moiety Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom, known for its presence in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid typically involves the formation of the pyrrole ring followed by its attachment to the phenylglycolic acid moiety. One common method is the Vilsmeier-Haack reaction, which involves the formylation of pyrroles under microwave conditions . Another approach is the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for maximizing efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring, altering its chemical properties.
Substitution: The aromatic nature of the pyrrole ring allows for electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole esters with distinct aromatic properties .
Wissenschaftliche Forschungsanwendungen
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid has diverse applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound’s derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid involves its interaction with specific molecular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrole: A fundamental heterocycle with diverse biological activities.
Phenylglycolic Acid: Known for its role in organic synthesis and pharmaceutical applications.
Pyrrolopyrazine Derivatives: These compounds exhibit significant biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid is unique due to the combination of the pyrrole ring with phenylglycolic acid, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2-hydroxy-2-(4-pyrrol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(12(15)16)9-3-5-10(6-4-9)13-7-1-2-8-13/h1-8,11,14H,(H,15,16) |
InChI-Schlüssel |
QNRIEZDCMAHCMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Hydroxy-6-phenylpyrido[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8632814.png)
![4-(4-nitrobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8632822.png)
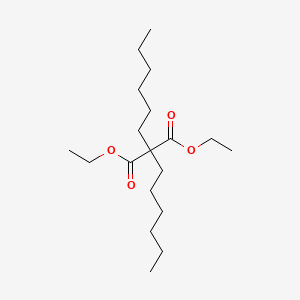
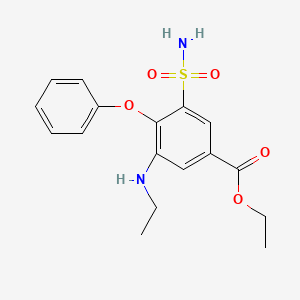
![4-Methyl-1-oxaspiro[5.5]undec-3-ene](/img/structure/B8632843.png)
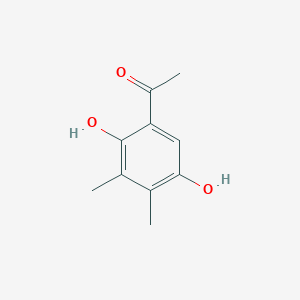
![3,6-Dichloro-2-[(4-isocyanatophenoxy)methyl]pyridine](/img/structure/B8632855.png)
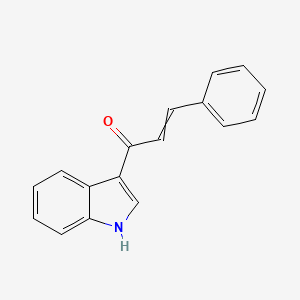
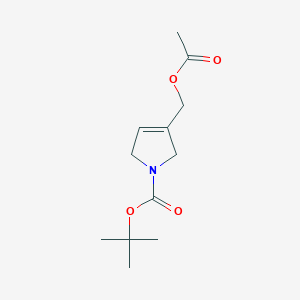
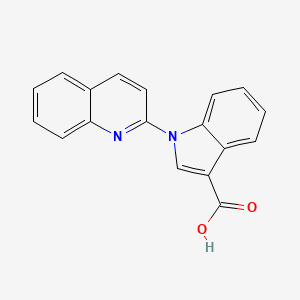
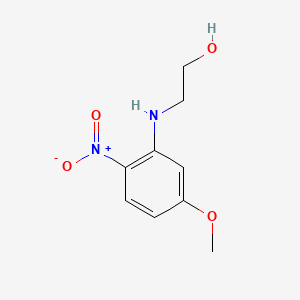
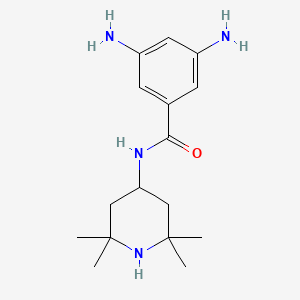
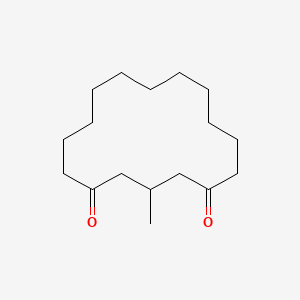
![3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8632911.png)
